2-(2-Chloropyridin-3-yl)-2,2-difluoroacetic acid
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Overview
Description
2-(2-Chloropyridin-3-yl)-2,2-difluoroacetic acid is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a chloropyridine ring and a difluoroacetic acid moiety. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloropyridin-3-yl)-2,2-difluoroacetic acid typically involves the reaction of 2-chloropyridine with difluoroacetic acid under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents . This reaction is known for its mild conditions and high efficiency in forming carbon-carbon bonds.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar coupling reactions. The process is optimized for high yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloropyridin-3-yl)-2,2-difluoroacetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The chloropyridine ring allows for nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while substitution reactions can produce a variety of substituted pyridine derivatives .
Scientific Research Applications
2-(2-Chloropyridin-3-yl)-2,2-difluoroacetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(2-Chloropyridin-3-yl)-2,2-difluoroacetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, influencing various biochemical pathways. The exact mechanism depends on the context of its use, such as its role in a particular chemical reaction or biological process .
Comparison with Similar Compounds
Similar Compounds
2-Chloropyridine-3-boronic acid: This compound shares the chloropyridine ring but differs in its boronic acid moiety.
2-Chloropyridine: A simpler compound with only the chloropyridine ring and no additional functional groups.
Uniqueness
2-(2-Chloropyridin-3-yl)-2,2-difluoroacetic acid is unique due to its combination of a chloropyridine ring and a difluoroacetic acid moiety. This structure imparts specific chemical properties and reactivity, making it valuable in various applications that similar compounds may not be suitable for .
Properties
Molecular Formula |
C7H4ClF2NO2 |
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Molecular Weight |
207.56 g/mol |
IUPAC Name |
2-(2-chloropyridin-3-yl)-2,2-difluoroacetic acid |
InChI |
InChI=1S/C7H4ClF2NO2/c8-5-4(2-1-3-11-5)7(9,10)6(12)13/h1-3H,(H,12,13) |
InChI Key |
IOAZCQQKIYKMKF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C(C(=O)O)(F)F |
Origin of Product |
United States |
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